N-Isopropildopamina

Descripción general

Descripción

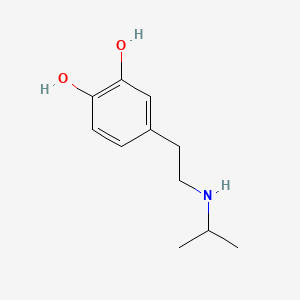

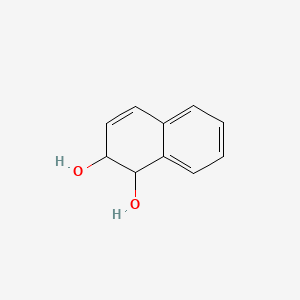

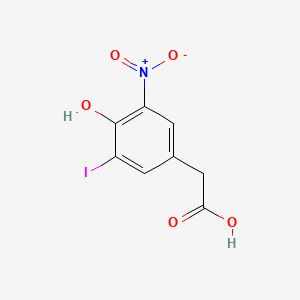

N-Isopropyldopamine is a chemical compound with the molecular formula C11H17NO2 It is a derivative of dopamine, a well-known neurotransmitter, and is characterized by the presence of an isopropyl group attached to the nitrogen atom

Aplicaciones Científicas De Investigación

N-Isopropyldopamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential role in neurotransmission and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mecanismo De Acción

Target of Action

N-Isopropyldopamine, a derivative of dopamine, is likely to interact with the same primary targets as dopamine itself . Dopamine is a major catecholamine neurotransmitter in the brain, which regulates multiple functions including the control over voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

It is involved in the regulation of various brain functions including voluntary movement, cognition, consciousness, and addiction .

Pharmacokinetics

The pharmacodynamic effects of dopamine and norepinephrine show much inter-individual variability and unpredictability .

Result of Action

Dopamine, the parent compound, controls emotions, motor, and mental functions of the brain . It is also involved in the regulation of growth, reward, sleep, locomotion, emotions, renal functions, gastrointestinal motility, etc .

Action Environment

It is known that the action of dopamine and its derivatives can be influenced by various factors such as the presence of other neurotransmitters, the overall state of the nervous system, and individual genetic factors .

Análisis Bioquímico

Biochemical Properties

N-Isopropyldopamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter pathways. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of catecholamines. The interaction with MAO leads to the oxidative deamination of N-Isopropyldopamine, while COMT catalyzes its methylation. These interactions are crucial for understanding the metabolic fate of N-Isopropyldopamine and its potential effects on neurotransmitter levels .

Cellular Effects

N-Isopropyldopamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the release of neurotransmitters in neuronal cells, thereby modulating synaptic transmission. Additionally, N-Isopropyldopamine can alter the expression of genes involved in neurotransmitter synthesis and degradation, impacting overall cellular function .

Molecular Mechanism

At the molecular level, N-Isopropyldopamine exerts its effects through binding interactions with specific receptors and enzymes. It acts as an agonist at dopamine receptors, mimicking the action of dopamine and activating downstream signaling pathways. This activation can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. Furthermore, N-Isopropyldopamine can inhibit or activate enzymes involved in its metabolism, such as MAO and COMT, thereby influencing its own degradation and the levels of other neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Isopropyldopamine can change over time due to its stability and degradation. Studies have shown that N-Isopropyldopamine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to N-Isopropyldopamine in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of N-Isopropyldopamine vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, N-Isopropyldopamine may exhibit toxic effects, including neurotoxicity and oxidative stress. These adverse effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

N-Isopropyldopamine is involved in several metabolic pathways, primarily those related to catecholamine metabolism. It is metabolized by MAO and COMT, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on neurotransmitter levels and metabolic flux .

Transport and Distribution

Within cells and tissues, N-Isopropyldopamine is transported and distributed through specific transporters and binding proteins. The dopamine transporter (DAT) plays a significant role in the reuptake of N-Isopropyldopamine into presynaptic neurons, thereby regulating its extracellular levels. This transport mechanism is crucial for maintaining the balance of N-Isopropyldopamine and its effects on neurotransmission .

Subcellular Localization

N-Isopropyldopamine is localized in various subcellular compartments, including synaptic vesicles and the cytoplasm. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. Understanding the subcellular distribution of N-Isopropyldopamine is essential for elucidating its role in cellular processes and its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Isopropyldopamine can be synthesized through several methods. One common approach involves the alkylation of dopamine with isopropyl halides in the presence of a base. The reaction typically proceeds as follows:

Starting Materials: Dopamine and isopropyl halide (e.g., isopropyl bromide).

Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation.

Procedure: Dopamine is dissolved in the solvent, and the isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of N-Isopropyldopamine may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method offers advantages such as better control over reaction conditions, higher yields, and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions: N-Isopropyldopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

N-Isopropyldopamine is similar to other dopamine derivatives, such as:

N-Methyldopamine: Another derivative with a methyl group attached to the nitrogen atom.

N-Ethyldopamine: A derivative with an ethyl group attached to the nitrogen atom.

N-Propionyldopamine: A derivative with a propionyl group attached to the nitrogen atom.

Uniqueness: N-Isopropyldopamine is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity to receptors, and overall pharmacological profile.

Propiedades

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDLWPJCCLNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-52-9 (hydrochloride) | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188563 | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-32-9 | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Isopropyldopamine interact with adrenergic receptors and what are the downstream effects?

A1: N-Isopropyldopamine exhibits complex interactions with adrenergic receptors. Research indicates that it acts as both an agonist and antagonist, depending on the receptor subtype and experimental conditions.

Q2: What is the impact of the N-isopropyl group on the activity of N-Isopropyldopamine compared to dopamine?

A2: The addition of the N-isopropyl group significantly influences the pharmacological profile of N-Isopropyldopamine compared to dopamine:

Q3: Does N-Isopropyldopamine interact with dopamine receptors?

A3: Research suggests that N-Isopropyldopamine's stimulation of adenylate cyclase in rat erythrocytes might not be directly mediated by dopamine receptors. [] While it can activate adenylate cyclase, studies using antagonists like chlorpromazine and haloperidol indicate that this activation might occur through a mechanism distinct from classical dopamine receptor activation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)

![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)